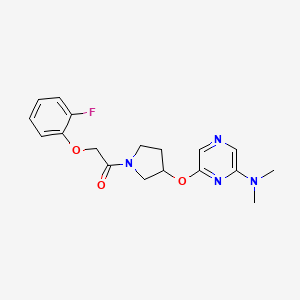
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex organic compound with potential therapeutic applications, particularly in the field of cancer treatment and kinase inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H22N4O3, with a molecular weight of 330.4 g/mol. Its structure features a unique combination of a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a fluorophenoxy group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2034317-90-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazine Ring : Synthesized through condensation reactions with appropriate precursors.
- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution.
- Pyrrolidine Formation : Created separately and coupled through ether linkage.
- Fluorophenoxy Attachment : Introduced through an ether or amide bond formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various kinases involved in cell signaling pathways. It is hypothesized to act as a selective inhibitor of certain kinases, which play critical roles in tumor growth and proliferation.
Potential Targets:
- ATM Kinase : Involved in DNA damage response; inhibition can lead to enhanced sensitivity to DNA-damaging agents.
- mTOR Pathway : Implicated in cancer; compounds targeting this pathway may reduce tumor growth.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In studies involving FaDu hypopharyngeal tumor cells, the compound showed superior cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as an effective anti-cancer agent .
- Kinase Inhibition Studies : Biochemical assays revealed that the compound selectively inhibits ATM kinase with IC50 values in the low-nanomolar range, supporting its role as a promising therapeutic candidate for cancers characterized by ATM dysregulation .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Oral Bioavailability : Preliminary data suggest favorable oral bioavailability due to the presence of dimethylamino groups enhancing solubility.
- Metabolic Pathways : The metabolic fate involves potential biotransformation through cytochrome P450 enzymes, which should be further elucidated through dedicated studies.
Propriétés
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-22(2)16-9-20-10-17(21-16)26-13-7-8-23(11-13)18(24)12-25-15-6-4-3-5-14(15)19/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHZANYRCRQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













